Val-cit-PAB-OH -

Val-cit-PAB-OH

Catalog Number: EVT-8309200
CAS Number:
Molecular Formula: C18H29N5O4
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Val-cit-PAB-OH can be achieved through several methodologies, including:

  1. One-Pot Process: This method involves dissolving the linker in a solvent such as dimethylformamide, followed by the addition of bis(4-nitrophenyl)carbonate and diisopropylethylamine. The reaction typically proceeds at elevated temperatures (around 60 °C) for several hours to yield the desired product .
  2. Two-Step Process: In this approach, the first step involves forming an intermediate by reacting the linker with an appropriate reagent. The second step entails coupling this intermediate with the drug component. This method allows for better control over the reaction conditions and can enhance yields .
  3. Alternative Routes: Recent studies have reported modified synthesis routes that improve yields and reduce undesired epimerization. For instance, one route uses l-citrulline as a starting material and proceeds through a series of coupling reactions to form the final product with high selectivity .

Technical Considerations

Molecular Structure Analysis

Structure and Data

Val-cit-PAB-OH has a molecular formula of C27H44N8O8C_{27}H_{44}N_{8}O_{8} and a molecular weight of approximately 608.7 g/mol. The structure features:

  • A valine residue
  • A citrulline residue
  • A p-aminobenzyl alcohol moiety

The compound's structure is crucial for its function as it facilitates selective cleavage by cathepsin B, enabling the release of cytotoxic drugs within targeted cancer cells.

Chemical Reactions Analysis

Reactions and Technical Details

Val-cit-PAB-OH participates in various chemical reactions primarily related to its role as a linker in ADCs:

  1. Cleavage Reaction: Upon internalization into cells, cathepsin B cleaves the Val-cit bond, releasing the attached drug payload specifically within lysosomes .
  2. Coupling Reactions: The compound can undergo coupling with various cytotoxic agents through amide bond formation, facilitating the creation of potent ADCs .
  3. Stability Studies: Research indicates that Val-cit-PAB-OH maintains stability under physiological conditions, which is essential for its effectiveness as a drug linker.
Mechanism of Action

Process and Data

The mechanism of action for Val-cit-PAB-OH in ADCs involves:

  1. Targeting: The ADC binds to specific antigens expressed on cancer cells.
  2. Internalization: Following binding, the ADC is internalized into the cell via endocytosis.
  3. Cleavage: Once inside the lysosome, cathepsin B cleaves the Val-cit bond, releasing the cytotoxic agent directly into the tumor cell.
  4. Cell Death Induction: The released drug then exerts its therapeutic effects by inducing apoptosis in cancer cells.

This targeted delivery mechanism significantly enhances therapeutic efficacy while minimizing off-target effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and dimethylformamide.

Chemical Properties

Applications

Val-cit-PAB-OH is primarily utilized in:

  • Antibody-Drug Conjugates: As a key linker that enables targeted delivery of cytotoxic drugs to cancer cells.
  • Research and Development: Used extensively in pharmaceutical research for developing new ADC formulations aimed at improving cancer therapies.

This compound exemplifies advancements in targeted therapeutics, showcasing how chemical innovations can lead to more effective treatments with reduced side effects.

Val-cit-PAB-OH in Antibody-Drug Conjugate (ADC) Linker Frameworks

Role of Protease-Cleavable Linkers in ADC Design Principles

Protease-cleavable linkers represent a cornerstone of targeted drug delivery in antibody-drug conjugates (ADCs), designed to balance systemic stability with precise intracellular payload release. These linkers exploit the differential enzyme expression between the circulatory system and tumor intracellular compartments. Specifically, they leverage the elevated activity of lysosomal proteases (e.g., cathepsin B) in cancer cells to trigger payload liberation following ADC internalization [2] [5].

Val-cit-PAB-OH exemplifies this design philosophy. Its structure comprises three functional segments:

  • Valine-citrulline (Val-Cit) dipeptide: Serves as a substrate for cathepsin B, overexpressed in tumor lysosomes [2] [8].
  • Para-amino benzyl alcohol (PAB) self-immolative spacer: Enables spontaneous decarboxylation upon dipeptide cleavage, releasing the native cytotoxic payload (e.g., monomethyl auristatin E (MMAE)) without structural modifications [5] [6].
  • Hydroxyl terminus (-OH): Facilitates conjugation to payloads via ester or carbamate linkages [3] [6].

This architecture ensures high plasma stability—minimizing off-target toxicity—while enabling efficient drug release in target cells. The catalytic efficiency of Val-Cit cleavage by cathepsin B (Michaelis constant (K~m~) ≈ 10–50 μM) allows rapid payload release post-internalization [2]. However, Val-Cit’s broad susceptibility to multiple cathepsins (B, L, K) poses selectivity challenges, driving research into optimized dipeptide sequences [2] [8].

Table 1: Key Proteases Involved in Val-cit-PAB-OH Cleavage

ProteaseExpression SiteCleavage EfficiencyRole in Payload Release
Cathepsin BTumor lysosomesHigh (V~max~: ~15 μM/min)Primary release mechanism
Cathepsin LUbiquitousModerateContributes to off-target cleavage
Cathepsin KBone, lungLowMinimal clinical significance

Comparative Analysis of Val-cit-PAB-OH vs. Non-Cleavable Linker Systems

The choice between cleavable (e.g., Val-cit-PAB-OH) and non-cleavable linkers fundamentally impacts ADC efficacy, stability, and therapeutic window.

Mechanistic Differences

  • Val-cit-PAB-OH (Cleavable):
  • Release mechanism: Enzymatic cleavage → self-immolation → native payload diffusion across cell membranes. This "bystander effect" kills adjacent antigen-negative tumor cells, crucial for heterogeneous tumors [4] [7].
  • Payload requirement: Permits use of membrane-permeable payloads (e.g., MMAE).
  • Non-cleavable (e.g., SMCC in Kadcyla®):
  • Release mechanism: Requires complete antibody degradation in lysosomes to generate a linker-payload metabolite (e.g., lysine-MCC-DM1).
  • Payload requirement: Restricted to charged, non-membrane-permeable agents (e.g., DM1) to prevent off-target effects [7] [10].

Therapeutic Implications

  • Stability in Circulation:Non-cleavable linkers exhibit superior serum stability (>90% intact after 10 days in vitro) as they resist enzymatic and chemical hydrolysis. Val-cit-PAB-OH linkers, though stable (>80% intact at 7 days), may undergo minor proteolysis by circulating proteases, risking premature payload release [7] [10].
  • Efficacy Profiles:
  • Val-cit-PAB-OH-based ADCs (e.g., Brentuximab vedotin) show potent bystander effects, enhancing efficacy in mixed-population tumors.
  • Non-cleavable ADCs (e.g., Trastuzumab emtansine) exhibit reduced bystander activity but greater intratumoral specificity [7] [8].
  • Manufacturing Considerations:Val-cit-PAB-OH supports diverse payload attachments (e.g., MMAE, PBD dimers), whereas non-cleavable systems constrain payload choice to lysine-reactive cytotoxins [5] [10].

Table 2: Comparative Performance of Cleavable vs. Non-Cleavable ADC Linkers

ParameterVal-cit-PAB-OH (Cleavable)Non-Cleavable Linkers
Release MechanismEnzymatic cleavage + self-immolationAntibody degradation
Bystander EffectHighNegligible
Plasma StabilityModerate (t~1/2~: 5–7 days)High (t~1/2~: >10 days)
Payload FlexibilityBroad (MMAE, PBD, etc.)Limited (charged molecules only)
Clinical ExamplesBrentuximab vedotin, Polatuzumab vedotinTrastuzumab emtansine

Evolution of Dipeptide-Based Linkers in Targeted Drug Delivery

Dipeptide-based linkers have undergone iterative optimization to enhance tumor selectivity, plasma stability, and synthetic feasibility. Val-cit-PAB-OH represents a pivotal advancement in this evolution.

Historical Development

  • 1st Generation (Pre-2000):Tetrapeptide linkers (e.g., Gly-Phe-Leu-Gly) suffered from slow cleavage kinetics and aggregation tendencies, limiting ADC homogeneity and potency [5].
  • 2nd Generation (Early 2000s):Dipeptides like Val-Cit and Phe-Lys emerged, offering streamlined synthesis and improved cathepsin B recognition. Val-Cit became preferred due to its balance of stability and efficient cleavage (k~cat~: 5–10 s⁻¹) [2] [5].
  • Modern Innovations (Post-2010):
  • Steric Shielding: Incorporating cyclization (e.g., cBu-Cit) to restrict protease access, enhancing selectivity for cathepsin B over cathepsins L/K. cBu-Cit-PAB reduces off-target cleavage by >75% compared to Val-Cit-PAB [2] [8].
  • Alternate Dipeptides: Val-Ala-PAB demonstrates comparable stability and potency to Val-Cit-PAB but with reduced aggregation in high drug-antibody ratio (DAR) ADCs [8].

Structural and Functional Refinements

  • Self-Immolative Spacer Engineering:PAB remains the gold standard due to its rapid 1,6-elimination kinetics (<1 min post-cleavage). Novel spacers (e.g., semicarbazide in Enhertu®) enable higher DARs (7.7 vs. typical 3.5–4) without aggregation [8].
  • Conjugation Chemistry:Val-cit-PAB-OH’s hydroxyl terminus allows modular derivatization:
  • Payload attachment: Esterification with cytotoxins (e.g., MMAE → Val-Cit-PAB-MMAE) [4].
  • Antibody coupling: Maleimide (e.g., MC-Val-Cit-PAB) or disulfide (e.g., OPSS-Val-Cit-PAB) groups for cysteine-selective conjugation [9] [10].

Table 3: Evolution of Dipeptide Linkers in Approved ADCs

Linker TypeExample ADCPayloadKey AdvancementLimitation
TetrapeptideNone approvedProof-of-conceptSlow cleavage, aggregation
Val-Cit-PABBrentuximab vedotinMMAEEfficient cathepsin B cleavageSusceptible to multiple cathepsins
Val-Ala-PABPolatuzumab vedotinMMAEReduced aggregation at high DARSimilar stability to Val-Cit
cBu-Cit-PABUnder clinical trialPBD dimerEnhanced cathepsin B selectivitySynthetic complexity

Properties

Product Name

Val-cit-PAB-OH

IUPAC Name

(2S)-2-[N-[(2S)-2-amino-3-methylbutanoyl]-4-(hydroxymethyl)anilino]-5-(carbamoylamino)pentanamide

Molecular Formula

C18H29N5O4

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C18H29N5O4/c1-11(2)15(19)17(26)23(13-7-5-12(10-24)6-8-13)14(16(20)25)4-3-9-22-18(21)27/h5-8,11,14-15,24H,3-4,9-10,19H2,1-2H3,(H2,20,25)(H3,21,22,27)/t14-,15-/m0/s1

InChI Key

POOAENLGZYPEFY-GJZGRUSLSA-N

SMILES

CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)N

Canonical SMILES

CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)CO)[C@@H](CCCNC(=O)N)C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.